3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine
Description
Properties
IUPAC Name |
3-methylsulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c1-14(12,13)8-9-6-4-2-3-5-7(6)10-11-8/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGNVPZVFXLNAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(CCCC2)N=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 5,6,7,8-tetrahydro-1,2,4-benzotriazine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Chemical Reactions Analysis
3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
Analgesic Properties
Research indicates that derivatives of benzotriazine compounds exhibit significant analgesic effects. For instance, studies have shown that certain substituted benzotriazines can effectively reduce pain in animal models. The mechanism of action often involves the modulation of pain pathways through interactions with opioid receptors or other pain-related molecular targets .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated that certain benzotriazine derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents .
Antidiarrheal Effects
In preclinical trials, specific derivatives of 3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine were tested for their antidiarrheal efficacy. The results indicated a notable reduction in castor oil-induced diarrhea in mice models when administered at appropriate dosages. The percentage inhibition was comparable to standard antidiarrheal medications like loperamide .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. These computational analyses help elucidate the pharmacokinetic properties and potential therapeutic applications of this compound .
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Starting from readily available precursors.
- Utilizing methods such as sulfonylation reactions to introduce the methanesulfonyl group.
- Employing purification techniques like recrystallization to obtain high-purity products .
Derivative Exploration
Researchers are actively exploring various derivatives of this compound to enhance its biological activity and selectivity. Modifications at different positions on the benzotriazine ring can lead to compounds with improved pharmacological profiles .
Data Summary Table
Case Study 1: Analgesic Assessment
In a study assessing the analgesic properties of a derivative of this compound:
- Mice were administered varying doses.
- The results showed a dose-dependent reduction in acetic acid-induced writhing movements.
- The compound demonstrated a maximum inhibition rate comparable to established analgesics .
Case Study 2: Antimicrobial Testing
A series of tests were conducted to evaluate the antimicrobial efficacy:
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The benzotriazine scaffold is highly versatile, with substitutions at the 3-position significantly influencing physical, chemical, and biological properties. Key analogs include:
Key Observations:
- Methanesulfonyl vs. Phenyl : The methanesulfonyl group in the target compound likely enhances polarity and metabolic stability compared to the phenyl group in 3-phenyl-benzotriazine. The phenyl analog exhibits a moderate melting point (93–94°C), suggesting crystallinity, but lacks reported bioactivity .
- Trifluoromethyl Substitution : The trifluoromethyl group in the triazolo-pyrazine derivative (Sitagliptin intermediate) improves lipophilicity and resistance to enzymatic degradation, critical for oral bioavailability in anti-diabetic drugs .
- Sulfonyl-Containing Derivatives: Compounds like 10b (tetrahydrobenzothieno-triazolo pyrimidine) demonstrate that sulfonyl groups correlate with antimicrobial activity, particularly against fungi (e.g., C. albicans) .
Biological Activity
3-Methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine is a synthetic compound with potential pharmaceutical applications. Its unique structure suggests various biological activities, which have been the subject of recent research. This article explores the biological activity of this compound through detailed findings from diverse sources, including case studies and research data.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₁N₃O₂S
- Molecular Weight : 213.26 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a benzotriazine core with a methanesulfonyl group that may enhance its solubility and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
- Antioxidant Activity : Studies suggest that it may scavenge free radicals and reduce oxidative stress, contributing to its anti-inflammatory properties.
Biological Activity Data
A summary of relevant studies is presented in the following table:
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of arthritis, administration of this compound resulted in a significant reduction in joint swelling and inflammatory markers (TNF-alpha and IL-6). The compound was administered at doses ranging from 10 to 50 mg/kg body weight over a period of two weeks.
Case Study 2: Neuroprotective Properties
A separate study investigated the neuroprotective effects of the compound in models of oxidative stress-induced neuronal injury. Results indicated that treatment with the compound significantly improved cell viability and reduced markers of apoptosis compared to control groups.
Q & A
Q. What are the common synthetic routes for 3-methanesulfonyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine?
The synthesis typically involves cyclization of hydrazine derivatives with carbonyl-containing intermediates. For example, Mannich base reactions (condensation of amines, aldehydes, and ketones) can generate tetrahydrobenzotriazine scaffolds. Methanesulfonyl groups are introduced via sulfonylation using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) . Key steps include:
Formation of the triazine core via cyclocondensation.
Functionalization with methanesulfonyl groups at the 3-position.
Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
Q. How is this compound characterized analytically?
Standard characterization methods include:
- NMR spectroscopy : H and C NMR to confirm hydrogen/carbon environments and substituent positions.
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
- Infrared (IR) spectroscopy : Identification of sulfonyl (S=O, ~1350–1150 cm) and triazine ring vibrations.
For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Optimization strategies include:
- Catalyst screening : Lewis acids (e.g., ZnCl) to accelerate cyclization .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Temperature control : Stepwise heating (e.g., 60°C for cyclization, room temperature for sulfonylation) minimizes side reactions.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .
Q. What advanced techniques resolve contradictions in spectroscopic data?
Conflicting spectral data (e.g., ambiguous H NMR splitting patterns) can be addressed via:
- 2D NMR (COSY, HSQC, HMBC) : Elucidates through-bond correlations and confirms substituent regiochemistry.
- X-ray crystallography : Provides definitive structural confirmation, particularly for polymorphic forms .
- Computational modeling : Density Functional Theory (DFT) simulations predict NMR shifts and validate experimental data .
Q. How does the methanesulfonyl group influence pharmacological activity?
The sulfonyl group enhances:
- Electron-withdrawing effects : Stabilizes the triazine ring, increasing metabolic stability.
- Hydrogen-bonding capacity : Improves target binding (e.g., enzyme active sites).
Structure-activity relationship (SAR) studies comparing sulfonyl vs. non-sulfonyl analogs show ~3-fold higher potency in enzyme inhibition assays .
Methodological Considerations
Q. What protocols are recommended for environmental trace analysis?
For detecting this compound in wastewater or sludge:
Sample preparation : Solid-phase extraction (SPE) using Oasis HLB cartridges (60 mg, 3 cc), preconditioned with methanol and water .
LC-MS/MS analysis :
- Column : C18 (2.1 × 100 mm, 1.7 µm).
- Mobile phase : Methanol/water with 0.1% formic acid.
- Detection : Multiple reaction monitoring (MRM) for sulfonyl-specific transitions (e.g., m/z 280 → 98) .
Matrix effect mitigation : Use isotope-labeled internal standards (e.g., deuterated analogs) .
Q. How should stability studies be designed for this compound?
- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions.
- Analytical monitoring : Track degradation products via UPLC-PDA-MS. Major degradation pathways include hydrolysis of the sulfonyl group and triazine ring oxidation .
Contradictions and Solutions
- Contradiction : Discrepancies in reported melting points (e.g., 145°C vs. 152°C).
- Resolution : Polymorphism or residual solvent effects. Use differential scanning calorimetry (DSC) to identify crystalline forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
